molecular formula C12H15ClFNO2 B8634400 (4-fluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride CAS No. 59834-51-4

(4-fluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride

Cat. No.: B8634400
CAS No.: 59834-51-4
M. Wt: 259.70 g/mol
InChI Key: URDKVNACVSVDBN-UHFFFAOYSA-N
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Description

(4-fluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride is a chemical compound with a complex structure that includes a fluorophenyl group, a hydroxypiperidinyl group, and a methanone group, combined with hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl group and the methanone group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone group may produce an alcohol.

Scientific Research Applications

(4-fluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride
  • (4-bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride
  • (4-methylphenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride

Uniqueness

(4-fluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making this compound particularly interesting for various applications.

Properties

CAS No.

59834-51-4

Molecular Formula

C12H15ClFNO2

Molecular Weight

259.70 g/mol

IUPAC Name

(4-fluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride

InChI

InChI=1S/C12H14FNO2.ClH/c13-10-3-1-9(2-4-10)11(15)12(16)5-7-14-8-6-12;/h1-4,14,16H,5-8H2;1H

InChI Key

URDKVNACVSVDBN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C(=O)C2=CC=C(C=C2)F)O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 27.9 grams (0.1 mole) of 4-acetoxy-4-(p-fluorobenzoyl)-1-methylpiperidine in 200 ml. of benzene was added 27.1 (0.25 mole) of ethyl chloroformate. The mixture was refluxed for 48 hours. The mixture was extracted with H2O, the organic solution was dried (MgSO4) and filtered. The filtrate was concentrated. To the resulting oil was added 250 ml. of 6 Normal HCl and the mixture was refluxed for seventy-two hours. Most of the water was removed under reduced pressure. Ethanol was added and the solution cooled. The solid which precipitated was collected by filtration and recrystallized from ethanol giving eighteen grams of 4-(p-fluorobenzoyl)-4-hydroxypiperidine hydrochloride. Melting point 241°-243° C.
Name
4-acetoxy-4-(p-fluorobenzoyl)-1-methylpiperidine
Quantity
27.9 g
Type
reactant
Reaction Step One
[Compound]
Name
27.1
Quantity
0.25 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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